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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperidine

Cat. No.: B1601614

A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidin-4-
ylmethyl)piperidine Derivatives

The 1-(piperidin-4-ylmethyl)piperidine scaffold is a privileged structure in medicinal
chemistry, serving as a core component in the design of various therapeutic agents. This guide
provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives,
focusing on their activity as CCR5 antagonists, opioid receptor modulators, and
acetylcholinesterase inhibitors. The information presented is intended for researchers,
scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of various 1-(piperidin-4-
ylmethyl)piperidine derivatives and structurally related analogs. These datasets highlight the
impact of substitutions on the piperidine rings and the central linker on biological potency and
selectivity.

Table 1: SAR of Piperidin-4-ylidenemethyl-benzamide Derivatives as 6-Opioid Receptor
Agonists[1][2]
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Table 2: SAR of Oximino-Piperidino-Piperidine Amides as CCR5 Receptor Antagonists[3]

Compound R (Aryl X (Oxime Amide CCRS5 Ki
M2 Ki (nM)

ID Group) Ether) Group (nM)

4- 2,6-
5a Fluoronaphth  OEt Dimethylbenz 58 1323

vl amide

2- 2,6-
5c Fluoronaphth  OEt Dimethylbenz ~ >1000

vl amide

2,6-

5d Naphthyl OEt Dimethylbenz ~ >1000

amide

Table 3: SAR of 1-Benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine Derivatives as
Acetylcholinesterase (AChE) Inhibitors[4]
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R (Indanone BuChE ICso Selectivity
Compound ID . AChE ICso0 (nM)

Substitution) (nM) (BUChE/AChE)
13e (E2020) 5,6-Dimethoxy 5.7 7130 1250
Analog 4 H 87.3 10200 117
Analog 5 5-Methoxy 19.8 8940 452

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR data.

Radioligand Binding Assays for Opioid Receptors[1]

These assays are performed to determine the binding affinity of the test compounds to the 9, p,
and Kk opioid receptors.

e Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells
stably expressing the human 9, y, or kK opioid receptor.

e Assay Buffer: 50 mM Tris-HCI, pH 7.4.

» Radioligand: [*H]Naltrindole for & receptors, [*BH]IDAMGO for p receptors, and [3H]U-69,593
for K receptors.

 Incubation: Test compounds, radioligand, and cell membranes are incubated at 25°C for 60
minutes.

» Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber
filters to separate bound from free radioligand.

 Scintillation Counting: The radioactivity retained on the filters is measured by liquid
scintillation counting.

o Data Analysis: ICso values are determined from concentration-response curves using non-
linear regression analysis.
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CCRS5 Receptor Binding Assay|[3]

This assay measures the ability of compounds to displace a radiolabeled ligand from the CCR5

receptor.

Cell Line: Membranes from HEK293 cells expressing the human CCR5 receptor.
Radioligand: [*2°I]MIP-10.

Incubation: Membranes are incubated with the radioligand and varying concentrations of the
test compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaClz, 5 mM MgClz, 0.5%
BSA, pH 7.4).

Washing and Detection: The mixture is filtered, and the bound radioactivity is quantified
using a gamma counter.

Analysis: Ki values are calculated from the 1Cso values using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay[4]

This colorimetric assay is based on the Ellman method.

Enzyme Source: Electric eel AChE or human recombinant AChE.
Substrate: Acetylthiocholine iodide.
Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure: The enzyme is pre-incubated with the inhibitor for a specified time. The substrate
is then added, and the reaction is monitored by measuring the increase in absorbance at 412
nm due to the reaction of thiocholine with DTNB.

Calculation: The percentage of inhibition is calculated, and ICso values are determined from
the dose-response curves.

Visualizations
Experimental Workflow for SAR Studies
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Caption: A typical experimental workflow for SAR studies of novel compounds.
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Caption: Key structural modifications and their impact on biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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